
4-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile
Descripción general
Descripción
The compound “4-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound belongs to the class of organic compounds known as diarylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI key. For this compound, the InChI key is JGLUGLOJKIXUNJ-UHFFFAOYSA-N . This key provides a unique identifier for the compound and can be used to retrieve more information about its structure.Aplicaciones Científicas De Investigación
Antibacterial Agents
Recent studies have shown that derivatives of triazolopyrazine, which can be synthesized from compounds like 4-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile, exhibit promising antibacterial activities . These derivatives can be designed to target specific bacterial strains, contributing to the development of new antibacterial drugs.
Spectroelectrochemical Analysis
The compound’s derivatives could be used in spectroelectrochemical studies to understand the electronic properties of new materials. Such analyses are crucial in the development of compounds with specific electronic characteristics for use in various technological applications .
Safety and Hazards
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)4-6-18-7-5-12/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJRQBNOPDOQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2886227.png)
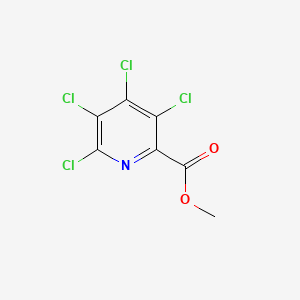
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2886229.png)
![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886231.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide](/img/structure/B2886232.png)
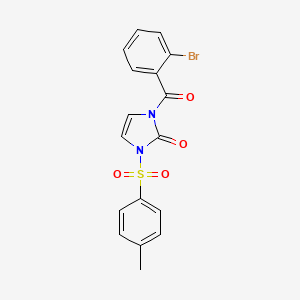
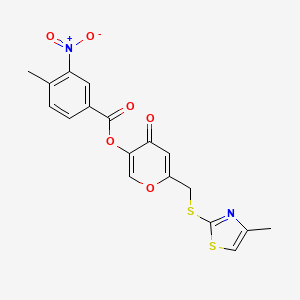


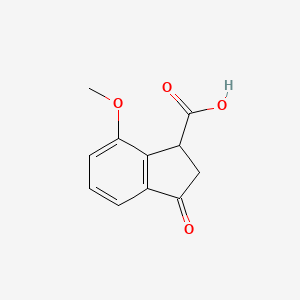
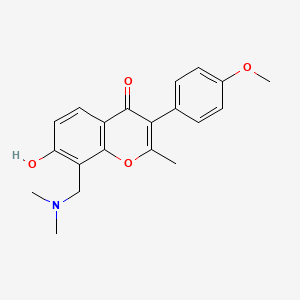
![Sodium;[3-methoxy-2-(methoxymethyl)propyl] sulfate](/img/structure/B2886242.png)
![3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886246.png)
